(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent. The benzimidazole moiety in this compound distinguishes it from other rhodanine derivatives, likely enhancing its electronic and steric profiles, which may influence biological activity and intermolecular interactions .
Properties
Molecular Formula |
C17H11N3OS2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H11N3OS2/c21-16-14(10-15-18-12-8-4-5-9-13(12)19-15)23-17(22)20(16)11-6-2-1-3-7-11/h1-10,21H |
InChI Key |
MSWBZGJBVFSJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzimidazole derivatives with thiazolidinone precursors. Common reagents used in this synthesis include aldehydes, amines, and thiourea. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzimidazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant anticancer properties. For instance, a study highlighted the synthesis of related thiazolidinone derivatives and their evaluation against various cancer cell lines. The results demonstrated that certain derivatives showed promising cytotoxic effects, with inhibition rates reaching up to 84.19% against leukemia cell lines and 72.11% against CNS cancer cells .
Case Study: In Vitro Evaluation
A notable study assessed the anticancer activity of several thiazolidinone derivatives, including those similar to (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The compounds were tested against 60 human cancer cell lines representing nine different types of neoplastic diseases. The findings indicated that modifications to the phenyl ring significantly influenced their efficacy, suggesting a structure-activity relationship that could guide further drug design .
Other Biological Activities
Beyond anticancer properties, thiazolidinone derivatives have been explored for other therapeutic applications:
- Antimicrobial Activity : Some studies have reported that compounds within this class exhibit antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers, suggesting applications in treating inflammatory diseases.
- Antioxidant Properties : The antioxidant capacity of these compounds has been investigated, indicating potential use in preventing oxidative stress-related conditions.
Research Findings Summary
A summary table showcasing key findings from various studies on this compound and related compounds is presented below:
Mechanism of Action
The mechanism of action of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazolidinone ring may interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound’s benzimidazole substituent contrasts with substituents in analogs such as:
- (II) (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (hydroxy group at the benzylidene position) .
- (I) (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (methyl group at the benzylidene position) .
- (5E)-3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (thiophene substituent) .
Key Structural Variations:
- This could enhance interactions with biological targets or crystal packing via π-π stacking .
Antimicrobial Activity:
- Analogs like (II) and (I) were tested for antimicrobial activity, with MIC₅₀ values calculated using OriginPro software .
- The benzimidazole group in the target compound may improve activity due to its known role in disrupting microbial DNA (e.g., benzimidazole-based antifungals) .
Solubility and Stability:
- Methyl-substituted analogs (e.g., I ) are more lipophilic, favoring cell penetration but possibly lower aqueous solubility .
Crystallographic and Intermolecular Interactions
- (II) forms dimers via intermolecular hydrogen bonds (R₂²(7) and R₂²(10) motifs) and C–H⋯π interactions, stabilizing its crystal lattice .
- The benzimidazole group in the target compound may promote similar dimerization or π-stacking, though steric hindrance from the imidazole ring could alter packing efficiency.
Biological Activity
Introduction
The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, which integrates a thiazolidine ring with a benzimidazole moiety, positions it as a promising candidate in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , and its structure can be depicted as follows:
| Feature | Description |
|---|---|
| Thiazolidinone Ring | Contains a sulfur atom and contributes to its biological activity. |
| Benzimidazole Moiety | Enhances pharmacological effects due to its established efficacy in various therapeutic applications. |
| Phenyl Group | Provides additional hydrophobic interactions that may influence bioactivity. |
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant activity |
The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Preliminary findings indicate that this compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways.
A comparative study of thiazolidinone derivatives showed that compounds with similar structural features can lead to significant cytotoxic effects against HeLa cells with IC50 values ranging from 6.09 μM to 8.66 μM against specific targets like PTP1B .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
- Reactive Oxygen Species Interaction : Its thiazolidinone structure allows interaction with reactive oxygen species, contributing to antioxidant properties.
- Modulation of Signaling Pathways : The benzimidazole component may engage in modulating various signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Efficacy
In one study, derivatives of thiazolidinones were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced antimicrobial potency, with some compounds exhibiting MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Evaluation of Anticancer Properties
Another study focused on the anticancer activity of related thiazolidinones where it was found that these compounds could induce apoptosis in cancer cell lines through activation of caspase pathways. The results highlighted the potential of these compounds in cancer therapy, paving the way for further research into their mechanisms and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
